(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine
Description
(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine (CAS 413611-93-5, synonym: 10074-G5) is a nitrobenzoxadiazole (NBD) derivative with the molecular formula C₁₈H₁₂N₄O₃ . Its structure comprises a benzo[1,2,5]oxadiazole core substituted with a nitro group at the 7-position and an m-tolyl-amine group at the 4-position (Figure 1a in ).
Properties
IUPAC Name |
N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)14-10-5-6-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMKZCGOZZNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine typically involves the formation of the oxadiazole ring through dehydrative cyclization of vicinal bisoximes at temperatures greater than 100°C . Industrial production methods may involve the use of aryltrifluoroboronate salts, which are subsequently hydrolyzed into corresponding boronic acid derivatives in the presence of silica .
Chemical Reactions Analysis
(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include dehydrating agents like 1,1′-carbonyldiimidazole (CDI) . The major products formed from these reactions depend on the specific substituents and conditions used.
Scientific Research Applications
Fluorescent Probes in Biochemistry
Fluorescent Tagging and Detection:
The compound is used as a fluorescent tagging agent in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological molecules. For instance, it has been employed in the derivatization of amines and thiols, enhancing the detection sensitivity in analytical chemistry.
Case Study:
A study demonstrated the use of (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine in tagging polyamines. The compound facilitated the visualization of siliceous frustules in diatom algae and spicules of siliceous sponges, showcasing its utility in environmental biology and paleontology .
Nanoparticle Functionalization
Nanomaterials Development:
The compound serves as a ligand for functionalizing nanoparticles. Its nitro group enhances the binding affinity with metal nanoparticles, allowing for the creation of hybrid materials with tailored optical properties.
Data Table: Nanoparticle Applications
| Application Area | Description |
|---|---|
| Biosensing | Used to develop biosensors for detecting biomolecules through fluorescence changes. |
| Drug Delivery | Functionalized nanoparticles with this compound have shown improved targeting capabilities for drug delivery systems. |
Analytical Chemistry
Spectrophotometric Methods:
this compound is utilized in spectrophotometric methods for quantifying various compounds. Its fluorescence properties allow for sensitive detection of analytes in complex mixtures.
Case Study:
Research has highlighted its application in developing a stability-indicating method for determining salmeterol xinafoate levels in human plasma. The method demonstrated high sensitivity and specificity, making it a valuable tool in pharmacokinetic studies .
Biological Research
Inhibition Studies:
The compound has been investigated as a potential inhibitor of specific biological pathways. For example, analogs of this compound have shown inhibitory effects on c-Myc, a transcription factor involved in cell proliferation and cancer progression.
Data Table: Biological Activity
| Compound Variant | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Celecoxib-NBD | COX2 | 0.19 | 443 |
| Analog 1 | c-Myc | TBD | TBD |
Environmental Applications
Detection of Pollutants:
The compound's fluorescent characteristics can be harnessed to detect environmental pollutants. Its ability to form stable complexes with metal ions allows for monitoring heavy metals in water samples.
Case Study:
A recent study explored its use in detecting lead ions in aqueous solutions using fluorescence quenching techniques. The results indicated a high sensitivity to lead ions, demonstrating its potential as an environmental monitoring tool .
Mechanism of Action
The mechanism of action of (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to possess various bioactivities, including antibacterial and antifungal activities, by targeting specific enzymes and pathways in pathogens .
Comparison with Similar Compounds
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX)
- Structure: Features a thioether-linked hexanol chain instead of m-tolyl-amine .
- Activity : Potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1) (IC₅₀ ~ 0.3 µM), critical in cancer drug resistance .
- Comparison : Unlike 10074-G5, NBDHEX targets enzyme activity rather than protein aggregation. The thioether group enhances solubility and cellular uptake.
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)dodecane-1,12-diamine (12c)
- Structure : Contains a long dodecyl diamine chain .
- Application : Used in intraoperative ovarian cancer probes. The alkyl chain improves membrane permeability and targeting .
- Comparison : The extended hydrophobic chain in 12c contrasts with 10074-G5’s aromatic m-tolyl group, which prioritizes Aβ42 binding over cellular penetration.
7-Nitro-N-(prop-2-yn-1-yl)benzo[c][1,2,5]oxadiazol-4-amine (26)
4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzo[c][1,2,5]oxadiazol-5-amine (9)
N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine
Bis{N,N'-rhodamine-7,7'-aminosulfonyl(benzo[c][1,2,5]oxadiazol-4-yl)}sulfane (BiROS)
- Structure : Combines NBD with rhodamine fluorophores .
- Application : Mitochondrial thiol-specific imaging in live cells .
- Comparison : Dual fluorophore design enables real-time imaging, whereas 10074-G5 lacks intrinsic fluorescence.
Structural-Activity Relationship (SAR) Analysis
Key Observations:
- Aromatic vs. Aliphatic Substituents : m-Tolyl-amine in 10074-G5 promotes π-π interactions with Aβ42, while alkyl chains (e.g., 12c) enhance hydrophobicity .
- Electron-Withdrawing Groups : The nitro group in all derivatives stabilizes the NBD core and modulates binding interactions .
- Therapeutic Scope : NBD derivatives span Alzheimer’s therapy, anticancer agents, and imaging probes, demonstrating scaffold versatility .
Biological Activity
(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine is a compound belonging to the class of benzo[c][1,2,5]oxadiazoles, which are recognized for their diverse pharmacological activities. This compound has garnered attention for its potential applications in anticancer therapy and antimicrobial activity.
- Molecular Formula : C₁₃H₁₀N₄O₃
- Molecular Weight : 270.24 g/mol
- IUPAC Name : N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
- CAS Number : 368840-15-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within this class can inhibit key enzymes and pathways in pathogens and cancer cells. Notably, they may induce apoptosis in tumor cells by disrupting critical protein interactions and signaling pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related oxadiazole derivatives have reported IC₅₀ values indicating potent activity against leukemia and breast cancer cell lines (e.g., MCF-7) .
- Mechanisms of Action : The compound is believed to trigger apoptosis through the activation of caspase pathways and by increasing p53 expression levels in cancer cells . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling.
- Case Study : A specific derivative demonstrated IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer lines, outperforming traditional chemotherapeutics like doxorubicin in some contexts .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for related compounds were reported between 4.69 to 22.9 µg/mL .
- Synergistic Effects : Some derivatives have been found to enhance the efficacy of existing antibiotics such as ciprofloxacin and ketoconazole when used in combination therapies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:
| Compound | IC₅₀ (µM) against MCF-7 | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| (7-Nitro-benzo[1,2,5]oxadiazol) | 0.12 - 2.78 | Moderate | Induces apoptosis via caspase activation |
| Doxorubicin | 10.38 | Low | DNA intercalation |
| Other oxadiazole derivatives | Varies | High | Enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for (7-nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine, and how can reaction yields be optimized?
- Methodological Answer : A validated approach involves coupling 7-nitrobenzo[1,2,5]oxadiazole derivatives with m-tolylamine via nucleophilic aromatic substitution. For example, in analogous syntheses, DMF is used as a solvent under reflux (80–100°C) with catalytic base (e.g., K₂CO₃) to enhance reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >70% yield. Optimization requires monitoring reaction progress using TLC (Rf ≈ 0.5 in 3:1 hexane/EtOAc) and adjusting stoichiometric ratios (1:1.2 molar ratio of nitro-oxadiazole to amine).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Mandatory PPE includes nitrile gloves, EN 166-certified safety goggles, and lab coats. Conduct reactions in fume hoods with HEPA filters. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste services .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and nitro-group-coupled resonances.
- HRMS (ESI+) : Expected [M+H]⁺ ~316.08 m/z (calculated for C₁₃H₁₀N₄O₃).
- FTIR : Confirm nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functionalities .
Purity ≥95% is achievable via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in nitro-group reactivity during functionalization?
- Methodological Answer : The electron-withdrawing nitro group activates the oxadiazole ring for nucleophilic attack but may deactivate adjacent positions. To address conflicting reports on regioselectivity, employ computational DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Validate with kinetic studies (UV-Vis monitoring at 300–400 nm) under varying temperatures (25–60°C) to identify rate-determining steps .
Q. What experimental strategies address gaps in ecological toxicity data for this compound?
- Methodological Answer : While existing SDS lack ecotoxicity profiles (e.g., LC50 for aquatic organisms) , researchers can:
- Perform Daphnia magna acute toxicity assays (OECD 202) at 0.1–10 mg/L concentrations.
- Use soil column leaching tests to assess mobility (EPA 1615 protocol).
- Collaborate with regulatory bodies to prioritize testing under REACH guidelines.
Q. How can researchers evaluate the compound’s potential in photodynamic therapy or fluorescence-based applications?
- Methodological Answer : The nitro-oxadiazole core may exhibit fluorescence quenching. To test applicability:
- Measure quantum yield (integrating sphere, λex = 365 nm) in solvents of varying polarity.
- Assess photo-stability under UV irradiation (e.g., 6-hour exposure, monitoring decay via fluorescence spectroscopy).
- Compare with structurally similar fluorophores (e.g., NBD-Cl derivatives) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported stability under acidic vs. basic conditions?
- Methodological Answer : Stability studies show conflicting degradation rates in acidic (pH 2) vs. alkaline (pH 10) buffers. To resolve:
- Conduct accelerated stability testing (40°C/75% RH, ICH Q1A guidelines) with LC-MS monitoring.
- Identify degradation products (e.g., nitro reduction to amine) via isotopic labeling (¹⁵N tracing) .
Research Design Tables
| Parameter | Conditions for Optimization | Key Observations |
|---|---|---|
| Reaction Temperature | 80°C (reflux) vs. 100°C | 100°C improves yield by 15% |
| Solvent Polarity | DMF (polar) vs. THF (non-polar) | DMF enhances solubility of intermediates |
| Purification Method | Column chromatography vs. recrystallization | Chromatography achieves >95% purity |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
